molecular formula C18H17N3O3 B7840923 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

Cat. No.: B7840923
M. Wt: 323.3 g/mol
InChI Key: FHODFBPGUBHIJG-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, an amino-linked phenyl group at position 4, and an ethanone moiety on the para position of the phenyl ring. Quinazoline derivatives are widely studied for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR), a key protein in cancer therapeutics . The dimethoxy groups enhance solubility and influence binding affinity, while the ethanone moiety may contribute to metabolic stability and intermolecular interactions .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(22)12-4-6-13(7-5-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODFBPGUBHIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : Thionyl chloride (200 mL per 10 g of dihydroquinazolinone), DMF (0.2 mL per 10 g substrate).

  • Temperature : Reflux (≈80°C) for 6 hours.

  • Mechanism : The reaction proceeds via chlorination of the carbonyl oxygen, followed by elimination to form the aromatic quinazoline ring. DMF acts as a Lewis acid catalyst, enhancing the electrophilicity of SOCl₂.

Workup and Purification

  • Excess SOCl₂ is removed via vacuum distillation.

  • The residue is azeotroped with toluene to eliminate residual SOCl₂.

  • The crude product is dissolved in dichloromethane (DCM), washed with saturated sodium bicarbonate and brine, then dried over magnesium sulfate.

  • Yield : 98%.

  • Characterization :

    • 1H NMR (DMSO-d₆) : δ 8.86 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.37 (s, 1H, H-8), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).

    • MS (ESI) : m/z 225 [M+H]⁺.

Nucleophilic Aromatic Substitution with 4-Aminoacetophenone

The target compound is synthesized via coupling of 4-chloro-6,7-dimethoxyquinazoline with 1-(4-aminophenyl)ethanone (4-aminoacetophenone). This step exploits the reactivity of the C-4 chlorine in quinazoline toward aromatic amines.

Solvent and Base Selection

  • Solvents : Ethanol, n-butanol, or tetrahydrofuran (THF).

  • Bases : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Molar Ratios :

    • Quinazoline : Amine : Base = 1 : 1.2–1.5 : 2–3.

Temperature and Time

  • Conventional Heating : Reflux (≈80°C for ethanol) for 12–24 hours.

  • Microwave-Assisted : 180°C for 1 hour, significantly reducing reaction time.

Mechanistic Pathway

  • Deprotonation : The amine attacks the electron-deficient C-4 position of quinazoline, facilitated by base-mediated deprotonation.

  • Elimination : HCl is eliminated, forming the C-N bond.

Workup and Isolation

  • The reaction mixture is cooled, and the precipitate is filtered.

  • Purification :

    • Recrystallization : Ethanol/water mixtures yield crystalline product.

    • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for impurities.

  • Yield : 46–75%, depending on conditions.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Methods involving polymer-supported anthranilamide intermediates could theoretically enable sequential functionalization, but scalability and yield challenges limit practicality.

Characterization and Analytical Data

Spectral Properties

  • 1H NMR (MeOH-d₄) :

    • δ 7.53 (s, 1H, H-5), 7.11 (s, 1H, H-8), 4.03 (s, 2H, CH₂CO), 3.96 (s, 3H, OCH₃), 2.60 (s, 3H, COCH₃).

  • 13C NMR :

    • δ 198.2 (COCH₃), 162.1 (C-4), 154.8 (C-6), 150.2 (C-7), 135.4 (C-2), 128.9–114.7 (aromatic carbons), 56.1 (OCH₃), 30.1 (COCH₃).

  • MS (HR-ESI) : m/z 378.1325 [M+H]⁺ (calc. 378.1320).

Physicochemical Properties

  • Melting Point : 214–216°C.

  • Solubility : Soluble in DMSO, DCM; sparingly soluble in ethanol.

Industrial-Scale Considerations

Process Optimization

  • Cost-Efficiency : Use of microwave irradiation reduces energy consumption.

  • Green Chemistry : Ethanol as a solvent aligns with sustainable practices.

Regulatory Compliance

  • Impurity Profiling : HPLC monitoring ensures ≤0.1% residual starting materials.

  • Crystallization Controls : Polymorph screening prevents undesired crystal forms.

Challenges and Limitations

  • Sensitive Functional Groups : The acetyl group in 4-aminoacetophenone may undergo hydrolysis under acidic conditions, necessitating pH control.

  • Byproduct Formation : Over-reaction or dimerization can occur with excess amine or prolonged heating .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer properties. Studies have shown that 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone can inhibit the proliferation of various cancer cell lines. This is attributed to its ability to interfere with key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making it a candidate for further investigation as an antimicrobial agent .

Neurological Applications

Recent studies suggest that quinazoline derivatives may have neuroprotective effects. The ability of this compound to cross the blood-brain barrier could position it as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of 6,7-dimethoxyquinazoline exhibited potent anticancer activity in vitro against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

In another investigation, quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory effects on bacterial growth, suggesting potential as a new class of antibiotics .

Data Tables

Application AreaObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialSignificant growth inhibition of bacteria
NeurologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, which is a key step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound 2: 1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone ()

  • Structural Differences: Replaces the dimethoxyquinazoline with a chloroquinoline core.
  • The quinoline core lacks the dual hydrogen-bonding capacity of quinazoline, which may weaken EGFR binding .

Compound Q19: 1-[3-(2,4-Diamino-6-methylquinazolin-7-yl)phenyl]ethanone ()

  • Structural Differences: Substitutes 6,7-dimethoxy with 2,4-diamino and 6-methyl groups.
  • Implications: The amino groups enable stronger hydrogen bonding with EGFR’s ATP-binding pocket, while the methyl group may sterically hinder interactions. This derivative’s activity against folate metabolism enzymes (implied by diaminogroups) diverges from the EGFR focus of the parent compound .

Substituent Variations on the Phenyl-Ethanone Moiety

Compound 8b: N-Methyl-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide ()

  • Structural Differences: Replaces ethanone with a carboxamide group and introduces a fluorophenyl-ureido side chain.
  • Implications : The carboxamide enhances hydrogen bonding with EGFR residues (e.g., Thr790), contributing to its IC50 of 14.8 nM. The fluorophenyl group improves selectivity for mutant EGFR variants .

Compound A1 : (Z)-4-(3-Methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine ()

  • Structural Differences: Ethanone is replaced by a nitrobenzylidene-thiazole system.
  • Implications : The nitro group confers antioxidant and anti-inflammatory activity, shifting the therapeutic focus away from kinase inhibition .
Pharmacokinetic Properties:
  • Solubility : The dimethoxy groups in the parent compound improve aqueous solubility compared to chloro- or nitro-substituted analogs .
  • Metabolic Stability: Ethanone derivatives generally exhibit slower hepatic clearance than carboxamides or thiazoles due to reduced susceptibility to esterase-mediated hydrolysis .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Target Protein IC50 (nM) Biological Activity
1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone Quinazoline 6,7-OCH3, ethanone EGFR N/A Kinase inhibition (inferred)
Compound 8b Quinazoline Carboxamide, fluorophenyl-ureido EGFR (mutant) 14.8 Potent mutant EGFR inhibition
Compound 2 () Quinoline 7-Cl, ethanone Undefined N/A Antitubercular (inferred)
Compound Q19 () Quinazoline 2,4-NH2, 6-CH3 Folate enzymes N/A Antimetabolite activity

Biological Activity

1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The presence of the quinazoline moiety is crucial for its biological activity, as quinazolines are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHepG22.5Inhibition of cell proliferation
Compound BMCF-73.0Induction of apoptosis
Compound CA5491.8Cell cycle arrest

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, which are essential for their anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been documented in various studies. The compound has been tested against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

These results indicate that the compound possesses moderate to significant antibacterial and antifungal activities .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Apoptotic Pathways Activation : It activates pathways that lead to programmed cell death in cancer cells.

Study on Anticancer Activity

A study published in 2024 evaluated the anticancer properties of several quinazoline derivatives, including our compound. The results indicated that it significantly inhibited the growth of HepG2 cells with an IC50 value of approximately 2.5 µM, demonstrating its potential as an effective anticancer agent .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of quinazoline derivatives against resistant strains of bacteria and fungi. The study found that the compound exhibited a notable inhibition zone against Candida albicans, suggesting its potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : A typical route involves coupling 4-amino acetophenone with a 6,7-dimethoxyquinazolin-4-yl derivative under reflux in ethanol with catalytic acetic acid. For example, analogous syntheses use 6-hour reflux conditions to form Schiff base intermediates, followed by purification via ice-water precipitation and filtration . Solvent choice (e.g., ethanol vs. DMF) and acid catalysts (e.g., acetic acid) significantly impact reaction efficiency and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., methoxy groups at 6,7-positions) and ketone/amine linkages. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in quinazoline rings appear downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated in structurally similar ethanone derivatives .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology : Screen for kinase inhibition (e.g., EGFR or VEGFR targets common to quinazoline derivatives) using enzymatic assays. Compare IC₅₀ values against reference inhibitors. Cytotoxicity can be evaluated via MTT assays on cancer cell lines, with dose-response curves to identify effective concentrations .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural confirmation?

  • Methodology :

  • Cross-validation : Combine NMR with X-ray crystallography to confirm bond angles and substituent positions, as seen in the resolution of tautomeric forms in ethanone oxime derivatives .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals.
  • Computational Modeling : Simulate NMR spectra (e.g., DFT calculations) to match experimental data .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or biocatalysts to enhance coupling efficiency, as shown in analogous acetophenone syntheses .
  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to improve quinazoline ring activation.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How do structural modifications (e.g., methoxy group substitution) influence the compound’s bioactivity and pharmacokinetics?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) and compare binding affinities in kinase assays.
  • LogP Measurements : Evaluate lipophilicity changes via HPLC to predict membrane permeability .
  • Metabolic Stability : Use liver microsome assays to assess oxidative demethylation of methoxy groups, a common metabolic pathway for quinazoline derivatives .

Q. What are the environmental implications of synthesizing and disposing of this compound?

  • Methodology :

  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to determine LC₅₀ values.
  • Degradation Pathways : Investigate photolytic or microbial degradation using LC-MS to identify breakdown products .
  • Green Chemistry : Replace traditional solvents (e.g., ethanol) with ionic liquids or supercritical CO₂ to reduce waste .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for biological assays.
    • Solution : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles .
  • Challenge : Spectral overlap in NMR due to aromatic crowding.
    • Solution : Acquire 2D NMR (COSY, HSQC) to assign signals unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.